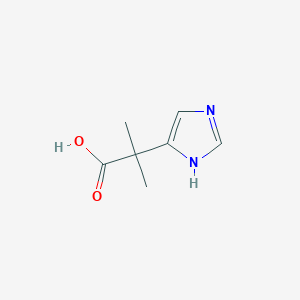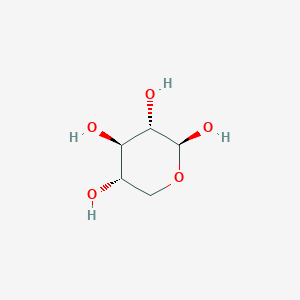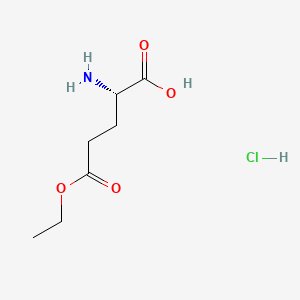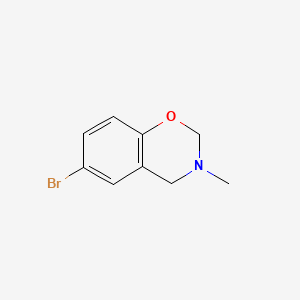
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide
説明
Pyrimidine is an aromatic, heterocyclic organic compound closely related to pyridine . It belongs to the class of diazines, which are six-membered heterocyclic rings containing two nitrogen atoms. In the pyrimidine ring, nitrogen atoms occupy positions 1 and 3 . Notably, pyrimidine derivatives play essential roles in nucleic acids, including cytosine ©, thymine (T), and uracil (U).
Synthesis Analysis
The synthesis of pyrimidines has a rich history. In 1879, Grimaux reported the preparation of barbituric acid from urea and malonic acid , catalyzed by phosphorus oxychloride . This milestone marked the first laboratory synthesis of a pyrimidine compound . Subsequent studies by Pinner in 1884 led to the condensation of ethyl acetoacetate with amidines , yielding various pyrimidine derivatives .
In 1900, Gabriel and Colman achieved the synthesis of the parent compound by converting barbituric acid to 2,4,6-trichloropyrimidine , followed by reduction using zinc dust in hot water .
Molecular Structure Analysis
The pyrimidine ring consists of a six-membered carbon-nitrogen ring, with nitrogen atoms at positions 1 and 3. Its systematic IUPAC name is 1,3-diazabenzene or 1,3-diazine . The molecular formula is C4H4N2 , and its molar mass is approximately 80.088 g/mol . Pyrimidine is an aromatic compound, and its melting point ranges from 20 to 22°C .
Chemical Reactions Analysis
Pyrimidine participates in various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and condensations. Its derivatives serve as precursors for essential compounds such as thiamine (vitamin B1) and the antiviral drug zidovudine (used in HIV treatment) .
Physical And Chemical Properties Analysis
科学的研究の応用
Chemical Reactions and Derivatives
Pyrimidine derivatives, including 4-ethoxy-2,6-dimethyl-pyrimidine 1-oxide, have been studied extensively for their chemical properties and reactions. For example, the reaction of pyrimidine N-oxides with enamines in the presence of benzoyl chloride leads to the formation of various pyrimidine derivatives, indicating the versatility of these compounds in synthetic chemistry (Yamanaka, Niitsuma, Bannai, & Sakamoto, 1975). Another study demonstrated the transetherification of alkoxy-derivatives of pyrimidines in the presence of silver oxide, further showcasing the reactivity and potential applications in organic synthesis (Brown & Sugimoto, 1970).
Pharmaceutical and Biological Research
Pyrimidine derivatives have been explored for their pharmacological potential. For instance, certain pyrimidine derivatives exhibit inhibitory effects on bacterial dihydrofolate reductase, an enzyme target in antibiotic therapy (Johnson, Rauchman, Baccanari, & Roth, 1989). Additionally, new bis(2-(pyrimidin-2-yl)ethoxy)alkanes were synthesized and evaluated for antioxidant properties, demonstrating the broad spectrum of biological activities of these compounds (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Chemical Structure and Properties
Research on pyrimidine derivatives also focuses on their structural properties and transformations. For example, studies on ring-cleavage reactions of pyrimidine 1-oxide derivatives have provided insights into the structural dynamics and reactivity of these compounds (Yamanaka, Sakamoto, Bannai, & Ogawa, 1978). Furthermore, the study of reaction mechanisms involving pyrimidine N-oxides, such as with phenyl isocyanate and phenyl isothiocyanate, contributes to a deeper understanding of their chemical behavior (Yamanaka, Niitsuma, & Sakamoto, 1979).
Spectroscopy and Analytical Chemistry
Pyrimidine derivatives are also important in spectroscopic studies and analytical applications. For instance, spectrophotometric studies of proton transfer complexes involving pyrimidine derivatives highlight their utility in analytical chemistry and molecular interaction studies (Habeeb, Al-Attas, & Basha, 2009).
Synthesis Methods and Applications
Innovative synthesis methods for pyrimidine derivatives are continually being developed. These methods not only provide new pyrimidine derivatives but also open pathways for further research and applications in various fields, including pharmaceuticals and materials science (Prajapati, Gohain, & Thakur, 2006).
特性
IUPAC Name |
4-ethoxy-2,6-dimethyl-1-oxidopyrimidin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8-5-6(2)10(11)7(3)9-8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBHJDGHNIKRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=[N+](C(=C1)C)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503265 | |
| Record name | 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide | |
CAS RN |
73833-06-4 | |
| Record name | 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















